molecular formula C23H30N2O3S B12737484 Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- CAS No. 115041-55-9

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)-

Cat. No.: B12737484
CAS No.: 115041-55-9
M. Wt: 414.6 g/mol
InChI Key: YBJWYTHKCATNIU-UHFFFAOYSA-N
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Description

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

115041-55-9

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

N-[4-[3-(4-benzylpiperidin-1-yl)propylsulfonyl]phenyl]acetamide

InChI

InChI=1S/C23H30N2O3S/c1-19(26)24-22-8-10-23(11-9-22)29(27,28)17-5-14-25-15-12-21(13-16-25)18-20-6-3-2-4-7-20/h2-4,6-11,21H,5,12-18H2,1H3,(H,24,26)

InChI Key

YBJWYTHKCATNIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCCN2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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